Home > Products > Screening Compounds P126065 > Ceralasertib formate
Ceralasertib formate -

Ceralasertib formate

Catalog Number: EVT-15429358
CAS Number:
Molecular Formula: C21H26N6O4S
Molecular Weight: 458.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of ceralasertib formate involves several steps that can be derived from established organic chemistry techniques. One common method involves the reaction of specific precursors to produce the desired ATR inhibitor. The synthesis typically requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity.

In laboratory settings, compounds like ceralasertib are often synthesized using high-performance liquid chromatography (HPLC) for purification and mass spectrometry for verification of molecular weight and structure. The synthesis may also involve the use of isotopically labeled compounds to track metabolic pathways in biological studies .

Molecular Structure Analysis

Ceralasertib formate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structural formula can be represented as follows:

  • Molecular Formula: C21H26N6O4S
  • Molecular Weight: 458.54 g/mol
  • IUPAC Name: The detailed IUPAC name describes its chemical structure comprehensively.

The molecular structure features a core that allows for interaction with the target kinase, facilitating its inhibitory action on ataxia telangiectasia and Rad3-related protein kinase. The presence of specific functional groups enhances solubility and bioavailability, critical factors for therapeutic efficacy .

Chemical Reactions Analysis

Ceralasertib formate participates in various chemical reactions primarily related to its mechanism of action as an ATR inhibitor. Upon administration, it undergoes metabolic transformations that can include oxidation and conjugation reactions.

The compound’s interaction with biological targets involves binding to the ATP-binding site of ataxia telangiectasia and Rad3-related protein kinase, leading to inhibition of downstream signaling pathways involved in cell cycle regulation and DNA repair processes .

In vitro studies have demonstrated that ceralasertib can alter the phosphorylation state of proteins involved in DNA damage response, thus impacting cellular survival following genotoxic stress.

Mechanism of Action

Ceralasertib exerts its therapeutic effects through selective inhibition of ataxia telangiectasia and Rad3-related protein kinase activity. This inhibition disrupts the phosphorylation of checkpoint kinase 1 (CHK1), a critical mediator in the DNA damage response pathway. By blocking this pathway, ceralasertib enhances sensitivity to DNA-damaging agents used in chemotherapy.

The mechanism can be summarized as follows:

  1. Inhibition of ATR: Ceralasertib binds to ataxia telangiectasia and Rad3-related protein kinase, preventing its activation.
  2. Reduced CHK1 Phosphorylation: This leads to decreased phosphorylation of CHK1, impairing cell cycle checkpoints.
  3. Enhanced Chemotherapy Efficacy: Tumor cells become more susceptible to DNA-damaging agents due to compromised repair mechanisms .
Physical and Chemical Properties Analysis

Ceralasertib formate possesses several notable physical and chemical properties:

  • Solubility: Water solubility is approximately 0.127 mg/mL.
  • Log P: The partition coefficient (log P) is around 2.4, indicating moderate lipophilicity.
  • pKa Values: The strongest acidic pKa is approximately 13.76, while the strongest basic pKa is around 4.5.
  • Polar Surface Area: The polar surface area measures about 107.85 Ų, which influences its absorption characteristics.
  • Hydrogen Bonding: It has two hydrogen bond donors and seven acceptors .

These properties are crucial for predicting the compound's behavior in biological systems and its potential bioavailability.

Applications

Ceralasertib formate is primarily investigated for its applications in oncology. Its ability to inhibit ataxia telangiectasia and Rad3-related protein kinase makes it a promising candidate for combination therapies aimed at treating various cancers, especially those resistant to conventional therapies.

Key applications include:

  • Enhancing Chemotherapy: Used alongside traditional chemotherapeutic agents to improve treatment outcomes in refractory cancers.
  • Clinical Trials: Currently undergoing clinical trials assessing its efficacy in combination with other drugs such as olaparib for treating solid tumors .
  • Research Tool: Utilized in research settings to study DNA damage response mechanisms and develop strategies to overcome drug resistance in cancer therapy .

Ceralasertib formate represents a significant advancement in targeted cancer therapy, with ongoing research aimed at maximizing its therapeutic potential while minimizing resistance mechanisms observed in tumor cells.

Properties

Product Name

Ceralasertib formate

IUPAC Name

formic acid;imino-methyl-[1-[6-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane

Molecular Formula

C21H26N6O4S

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C20H24N6O2S.CH2O2/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18;2-1-3/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23);1H,(H,2,3)/t13-,29-;/m1./s1

InChI Key

JOKLXYXIZOXQHY-FQAMYIAXSA-N

Canonical SMILES

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4.C(=O)O

Isomeric SMILES

C[C@@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)[S@](=N)(=O)C)C4=C5C=CNC5=NC=C4.C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.